Prothionamide-d5: A Technical Guide for Researchers
Prothionamide-d5: A Technical Guide for Researchers
An In-depth Overview of the Deuterated Internal Standard for Anti-Tuberculosis Drug Analysis
Prothionamide-d5 is the deuterium-labeled analog of Prothionamide, a second-line antitubercular drug.[1] This isotopically enriched compound serves as a critical internal standard for analytical and pharmacokinetic studies, particularly in the quantification of Prothionamide in biological matrices using mass spectrometry. Its use significantly enhances the accuracy and precision of such measurements.
Chemical Identity and Structure
Prothionamide-d5 is structurally identical to Prothionamide, with the exception of five hydrogen atoms on the propyl group being replaced by deuterium atoms. This substitution results in a molecule that is chemically similar to the parent drug but has a higher molecular weight, allowing for its differentiation in mass spectrometric analysis.
Chemical Structure of Prothionamide-d5:
Caption: 2D structure of Prothionamide-d5
The deuteration on the propyl group is the most common commercially available form. Researchers should always verify the specific deuteration pattern from the supplier's certificate of analysis.
Physicochemical and Analytical Data
A summary of the key quantitative data for Prothionamide-d5 is presented in the table below. This information is essential for its application in analytical methodologies.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₇D₅N₂S | [1] |
| Molecular Weight | 185.30 g/mol | [1] |
| CAS Number | 1330261-26-1 | |
| Appearance | Typically a yellow to orange solid | |
| Isotopic Purity | >98% (Typical, verify with supplier) | |
| Precursor Ion (m/z) | [Data not explicitly found in searches] | |
| Product Ions (m/z) | [Data not explicitly found in searches] |
Note: Specific mass spectrometry data (precursor and product ions) are instrument-dependent and should be determined empirically during method development. However, the precursor ion will be the [M+H]⁺ adduct of the deuterated compound.
Experimental Protocols
Synthesis of Prothionamide-d5
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Alkylation of a Pyridine Precursor with a Deuterated Alkyl Halide: The synthesis would likely start with a suitable 4-substituted pyridine derivative, which is then alkylated at the 2-position using a deuterated propyl halide (e.g., 1-bromo-propane-d5).
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Conversion to the Thioamide: The resulting 2-(propyl-d5)-4-cyanopyridine would then undergo thionation to convert the cyano group into a thioamide group. This can be achieved using reagents such as sodium hydrosulfide or Lawesson's reagent.
A generalized procedure based on the synthesis of prothionamide impurities is as follows:
Step 1: Synthesis of 2-(propyl-d5)-4-cyanopyridine
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A solution of 4-cyanopyridine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent) is prepared.
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A deuterated propylating agent, such as propyl-d5 bromide, is added along with a radical initiator (e.g., ammonium persulfate) and a silver catalyst (e.g., silver nitrate).
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The reaction mixture is stirred at an elevated temperature for a specified period.
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After cooling, the product is extracted with an organic solvent and purified, for example, by column chromatography.
Step 2: Thionation to Prothionamide-d5
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The 2-(propyl-d5)-4-cyanopyridine is dissolved in a suitable solvent.
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A thionating agent, such as a solution of sodium sulfide and elemental sulfur in water, is added.
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The reaction is stirred, and the pH is adjusted to precipitate the product.
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The crude Prothionamide-d5 is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
Use as an Internal Standard in LC-MS/MS Analysis
Prothionamide-d5 is an ideal internal standard for the quantification of Prothionamide in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general protocol for its use is outlined below:
1. Preparation of Stock and Working Solutions:
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Prepare a stock solution of Prothionamide-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
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Prepare a working internal standard solution by diluting the stock solution to a final concentration appropriate for the expected range of the analyte in the samples (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
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To a 100 µL aliquot of the biological sample (e.g., plasma), add a fixed volume (e.g., 10 µL) of the Prothionamide-d5 working solution.
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Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes), to the sample.
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Vortex the mixture to ensure thorough mixing and complete protein precipitation.
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Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
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Chromatographic Separation:
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
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Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometric Detection:
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Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Prothionamide: The precursor ion will be its [M+H]⁺ (m/z ~181.1). The product ions will need to be determined by infusing a standard solution and selecting the most intense and stable fragments.
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Prothionamide-d5: The precursor ion will be its [M+H]⁺ (m/z ~186.1). The product ions will also need to be determined empirically. The fragmentation pattern is expected to be similar to the non-deuterated form, with a mass shift corresponding to the deuterated fragment.
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Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard to achieve maximum sensitivity.
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4. Data Analysis:
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Quantify the concentration of Prothionamide in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Prothionamide-d5).
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Generate a calibration curve using known concentrations of Prothionamide spiked into a blank biological matrix and the fixed concentration of the internal standard.
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Determine the concentration of Prothionamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationships and Workflows
The following diagrams illustrate the relationship between Prothionamide and Prothionamide-d5, and a typical workflow for its use in bioanalytical methods.
Caption: Relationship between Prothionamide and Prothionamide-d5.
Caption: Experimental workflow for bioanalysis using Prothionamide-d5.
